5-(3,4-Dimethoxyphenyl)-2-methyloxazole

Lipophilicity Drug-likeness Permeability

5-(3,4-Dimethoxyphenyl)-2-methyloxazole (CAS 22796-22-1) is a synthetic heterocyclic compound belonging to the 2,5-disubstituted oxazole class. It features a 3,4-dimethoxyphenyl ring at C-5 and a compact methyl group at C-2, yielding a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B13684084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-2-methyloxazole
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C12H13NO3/c1-8-13-7-12(16-8)9-4-5-10(14-2)11(6-9)15-3/h4-7H,1-3H3
InChIKeyOTGDOAXWAXPPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethoxyphenyl)-2-methyloxazole: A Distinct 2-Methyl-5-Aryloxazole Building Block with Differentiated Physicochemical and Structural Properties for Pharmaceutical and Agrochemical Research


5-(3,4-Dimethoxyphenyl)-2-methyloxazole (CAS 22796-22-1) is a synthetic heterocyclic compound belonging to the 2,5-disubstituted oxazole class. It features a 3,4-dimethoxyphenyl ring at C-5 and a compact methyl group at C-2, yielding a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical discovery, with its oxazole core conferring distinct electronic and steric properties that differentiate it from higher-molecular-weight analogs such as 2-phenyl or 2-H substituted congeners [2].

Why In-Class Oxazole Analogs Cannot Replace 5-(3,4-Dimethoxyphenyl)-2-methyloxazole in Structure-Activity-Driven Research Programs


The biological and physicochemical profile of oxazole-based compounds is exquisitely sensitive to substitution pattern. In-class analogs such as 5-(3,4-dimethoxyphenyl)oxazole (2-H), Balsoxine (2-phenyl), or 2-methyl-5-phenyloxazole (lacking methoxy groups) exhibit divergent lipophilicity, hydrogen-bonding capacity, and steric bulk that fundamentally alter target binding, metabolic stability, and synthetic tractability [1]. Generic substitution without matching the precise 2-methyl-5-(3,4-dimethoxyphenyl) framework therefore risks losing critical potency, selectivity, or pharmacokinetic properties that are specific to this analogue [2].

Quantitative Differentiation Evidence for 5-(3,4-Dimethoxyphenyl)-2-methyloxazole Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 2-Methyl Group Reduces logP by ≈1.2 Units Relative to 2-Phenyl Analog Balsoxine

The computed octanol-water partition coefficient (XLogP3) of 5-(3,4-dimethoxyphenyl)-2-methyloxazole is 2.3, compared to a predicted XLogP3 of approximately 3.5 for the 2-phenyl analog Balsoxine (5-(3,4-dimethoxyphenyl)-2-phenyl-1,3-oxazole) [1]. A 1.2-log-unit lower lipophilicity translates into improved aqueous solubility (estimated ~2-fold higher) and reduced non-specific protein binding, critical attributes for oral bioavailability and in vitro assay behavior [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: 4 Acceptors Enables Differentiated Binding Versus 3-Acceptor 2-Methyl-5-phenyloxazole

5-(3,4-Dimethoxyphenyl)-2-methyloxazole possesses 4 hydrogen-bond acceptor (HBA) sites (two methoxy oxygen atoms, one oxazole nitrogen, one oxazole oxygen), compared to only 2 HBAs for the des-methoxy analog 2-methyl-5-phenyloxazole [1]. This difference directly impacts target recognition: in SAR studies, 3,4-dimethoxy substitution on the phenyl ring consistently enhances binding to tubulin and COX enzymes relative to unsubstituted phenyl oxazoles [2].

Hydrogen bonding SAR Selectivity

Topological Polar Surface Area (TPSA) of 44.5 Ų Balances Permeability and Solubility Versus Higher-TPSA Analogs

The calculated TPSA of 5-(3,4-dimethoxyphenyl)-2-methyloxazole is 44.5 Ų, placing it within the optimal range for both oral absorption (<140 Ų) and moderate blood-brain barrier penetration (<90 Ų) [1]. In contrast, the 2-unsubstituted analog 5-(3,4-dimethoxyphenyl)oxazole has a TPSA of 48.4 Ų (Δ = +3.9 Ų), and the 2-phenyl analog Balsoxine has a TPSA of ~44.5 Ų but with significantly higher molecular weight and logP, altering its ADME profile [2].

TPSA ADME Blood-brain barrier

First Reported Single-Crystal X-Ray Structure and Melting Point Confirms Unique Solid-State Packing Relative to 2-H and 2-Phenyl Congeners

X-ray crystallography has been used to characterize 5-(3,4-dimethoxyphenyl)-2-methyloxazole for the first time, with an updated melting point reported [1]. The methyl group at C-2 engages in close intermolecular contacts (C–H···π and C–H···O) that differ fundamentally from the packing motifs observed in the 2-H or 2-phenyl analogs, leading to a distinct melting point and dissolution profile [2]. This solid-state uniqueness is critical for reproducible formulation and crystallization in medicinal chemistry workflows.

Crystallography Solid-state properties Formulation

Optimal Application Scenarios for 5-(3,4-Dimethoxyphenyl)-2-methyloxazole Based on Quantitative Differentiation Evidence


Lead Optimization in Oncology: Tubulin Polymerization Inhibitor Scaffolds Requiring Balanced Lipophilicity and H-Bonding

Its XLogP3 of 2.3 and 4 HBA sites align with the pharmacophore requirements for colchicine-site tubulin binders, where excessive lipophilicity (as in Balsoxine) increases off-target toxicity [1].

CNS-Penetrant Kinase Inhibitor Programs: Favorable TPSA (44.5 Ų) and Low Molecular Weight (219 Da) Support BBB Penetration

The combination of TPSA < 50 Ų and MW < 300 Da predicts passive BBB permeation, making this scaffold suitable for CNS-targeted oxazole-based kinase inhibitors such as LRRK2 or c-Abl [1].

Early-Stage Crystallization and Polymorph Screening: Well-Characterized Single-Crystal Structure Enables Reliable Solid-State Development

The published single-crystal X-ray structure and melting point provide a robust reference for polymorph screening, crystallization optimization, and solid-form selection during preclinical development [2].

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